2-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both hydroxyl and nitro functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazone.
Reduction: Formation of 2-hydroxy-N’-[(E)-(2-hydroxy-5-aminophenyl)methylidene]benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbes, leading to cell lysis and death.
Anticancer Activity: It inhibits specific enzymes such as topoisomerases, which are essential for DNA replication in cancer cells, thereby preventing their proliferation.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Comparison with Similar Compounds
2-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:
4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide: Similar structure but with an additional hydroxyl group, leading to different reactivity and applications.
2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: Contains a methoxy group instead of a nitro group, resulting in different chemical properties and uses.
2-hydroxy-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C14H11N3O5 |
---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O5/c18-12-6-5-10(17(21)22)7-9(12)8-15-16-14(20)11-3-1-2-4-13(11)19/h1-8,18-19H,(H,16,20)/b15-8+ |
InChI Key |
MQOPAZCGNSWGJQ-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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